molecular formula N2O2 B1196581 Molecular nitrogen;molecular oxygen CAS No. 37291-87-5

Molecular nitrogen;molecular oxygen

Cat. No. B1196581
CAS RN: 37291-87-5
M. Wt: 60.013 g/mol
InChI Key: DOTMOQHOJINYBL-UHFFFAOYSA-N
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Patent
US07161298B2

Procedure details

In the liquid phase method of manufacturing a phosphor from aqueous solution, organic metal salt or nitrate that contains elements composing the phosphor is dissolved in water, and then hydrolyzed to produce coprecipitation (hydrate) material. Here, the organic metal salt is alkoxide or acetylacetone, for example. The coprecipitation material is hydrothermally synthesized (crystallized in an autoclave), sintered in the air, or sprayed into a high temperature furnace, thereby obtaining powder. The powder is sintered for two hours at 1000 to 1400° C. in reducing atmosphere such as H2/N2=5/95 (%), crushed, and classified. Next, the resultant powder is sintered at 350 to 1000° C. in O2, O2—N2, H2O—N2, or O3—N2 to produce the phosphor.
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
H2 N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(CC(=O)C)(=[O:3])C.[H][H].[N:10]#[N:11].[O:12]=[O:13]>>[O:12]=[O:13].[N:10]#[N:11].[OH2:3].[N:10]#[N:11].[O:12]=[O+:13][O-:3].[N:10]#[N:11] |f:1.2,4.5,6.7,8.9|

Inputs

Step One
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Three
Name
H2 N2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H].N#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The coprecipitation material is hydrothermally synthesized (
CUSTOM
Type
CUSTOM
Details
crystallized in an autoclave), sintered in the air
CUSTOM
Type
CUSTOM
Details
obtaining powder
CUSTOM
Type
CUSTOM
Details
crushed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=O.N#N
Name
Type
product
Smiles
O.N#N
Name
Type
product
Smiles
O=[O+][O-].N#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.